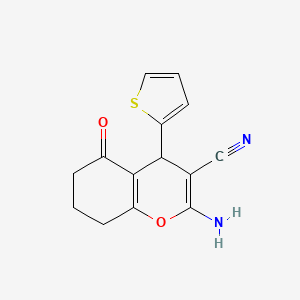![molecular formula C21H28N4O3 B2746073 N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 953137-15-0](/img/structure/B2746073.png)
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-methoxyethylamine.
Quinoline Derivative Synthesis: The quinoline moiety is prepared via a multi-step process involving the cyclization of an appropriate precursor.
Coupling Reaction: The piperidine and quinoline intermediates are coupled using an oxalyl chloride reagent to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)acetamide
- N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)urea
Uniqueness
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-13-19(17-5-3-4-6-18(17)23-15)24-21(27)20(26)22-14-16-7-9-25(10-8-16)11-12-28-2/h3-6,13,16H,7-12,14H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVUCSGQAUFKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione](/img/structure/B2745995.png)
![N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2745997.png)

![[1,2,4]Triazolo[4,3-a]quinolin-1-amine](/img/structure/B2745999.png)

![methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate](/img/structure/B2746001.png)
![1-methyl-3-(2-methylpropyl)-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2746004.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746006.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B2746007.png)


![{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2746013.png)
